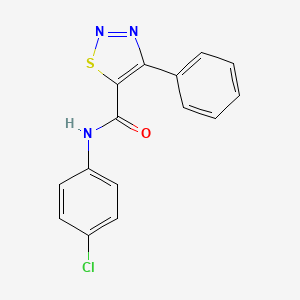

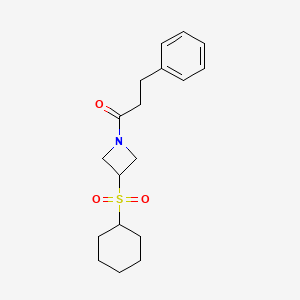

N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

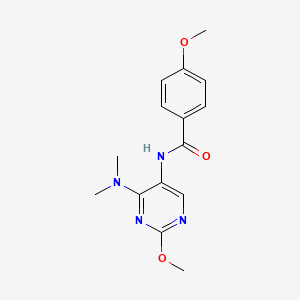

The compound "N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen. Thiadiazole derivatives are known for their wide range of biological activities, including anticancer and anticonvulsant properties. These compounds are of significant interest due to their potential therapeutic applications and the diverse chemical reactions they can undergo .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the formation of the thiadiazole ring through cyclization reactions. For example, the synthesis of 3-arylamino-4-aryl-5-(N-4-chlorophenylthiocarbamido)-1,2,4-thiadiazoles, which are structurally related to the compound , has been reported to show significant anticonvulsant activity . The synthesis of these compounds typically requires the preparation of key intermediates, which are then cyclized to form the thiadiazole core. The intermediates and final products are usually characterized using spectroscopic methods to confirm their structures .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen atoms. The substitution pattern on the thiadiazole ring and the nature of the substituents can significantly influence the biological activity of these compounds. For instance, the presence of a 4-chlorophenyl group has been associated with enhanced anticonvulsant activity . Molecular docking studies are often employed to predict the interaction of these molecules with biological targets, such as enzymes, which can provide insights into their mechanism of action .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, which are essential for modifying their structure and optimizing their biological activity. These reactions may include halogenation, alkylation, and the formation of amide bonds. The reactivity of the thiadiazole ring allows for the introduction of different functional groups, which can be strategically placed to improve the compound's pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their development as potential therapeutic agents. These properties are influenced by the molecular structure and the nature of the substituents on the thiadiazole ring. For example, the introduction of electron-withdrawing groups like chloro substituents can affect the electron density of the ring, thereby influencing the compound's reactivity and physical properties . Additionally, the crystal structure and intermolecular interactions, such as hydrogen bonding, can impact the compound's solid-state properties, as seen in related compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Agents

N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been extensively researched for their antimicrobial and antifungal properties. Several studies have synthesized various derivatives and tested them against a range of bacterial and fungal strains. For instance, compounds with 1,3,4-thiadiazole and 1,3,4-thiadiazine structures containing a 1,2,4-Triazolo nucleus demonstrated significant inhibition against bacterial and fungal growth, comparing favorably with standard drugs in some cases (Desai et al., 2008). Similarly, N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides exhibited promising in vitro antibacterial and antifungal activities (Desai et al., 2011).

Anticancer Activity

There's significant interest in the potential anticancer properties of thiadiazole derivatives. A study synthesized a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated their anticancer activity against various cell lines, noting that the compound with 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity among the tested compounds (Cai et al., 2016). Moreover, novel thiadiazoles and thiazoles incorporating pyrazole moiety were synthesized and demonstrated significant anticancer activities, particularly against the breast carcinoma cell line MCF-7 (Gomha et al., 2014).

Antiviral Activity

Research into the antiviral properties of thiadiazole derivatives is also notable. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives led to compounds that possessed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-phenylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS/c16-11-6-8-12(9-7-11)17-15(20)14-13(18-19-21-14)10-4-2-1-3-5-10/h1-9H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPKFYLDQLAUGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2522674.png)

![Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2522681.png)

![4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2522693.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2522696.png)